3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Pyridine Ring Fusion: The triazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving catalysts such as palladium or copper.
Introduction of Functional Groups: The hydroxymethyl group can be introduced via hydroxymethylation reactions, typically using formaldehyde and a base. The carboxylic acid group is usually introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic processes using metal catalysts like palladium or copper are common to facilitate the fusion of the triazole and pyridine rings. High-pressure reactors are often employed for the carboxylation step to ensure efficient incorporation of the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(carboxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid.
Reduction: 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-methanol.
Substitution: Various ethers or esters depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In chemistry, 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both hydroxymethyl and carboxylic acid groups allows for the formation of prodrugs that can be activated in specific biological environments.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial in the design of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the position of its carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of functional groups can lead to different interaction profiles with biological targets, making it a distinct candidate for various applications.
Properties
CAS No. |
1894548-05-0 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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